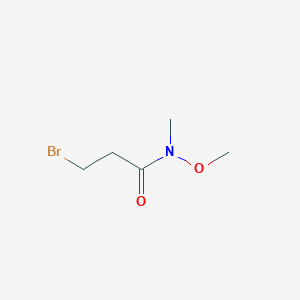

3-bromo-N-methoxy-N-methyl-propionamide

説明

3-Bromo-N-methoxy-N-methyl-propionamide is a brominated amide derivative with the molecular formula C₅H₁₀BrNO₂ and a molecular weight of 196.05 g/mol. Its IUPAC name reflects the bromine atom at the terminal carbon (position 3) of the propionamide chain and the methoxy (OCH₃) and methyl (CH₃) substituents on the amide nitrogen. Structurally, it is represented as BrCH₂CH₂CON(OMe)Me, where the bromine serves as a reactive leaving group, and the N-methoxy-N-methyl groups confer steric and electronic modulation. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions due to its bromine functionality .

特性

IUPAC Name |

3-bromo-N-methoxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAOGJIJRRDYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-bromo-N-methoxy-N-methyl-propionamide typically involves the bromination of N-methoxy-N-methyl-propionamide. This can be achieved through the reaction of N-methoxy-N-methyl-propionamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

3-bromo-N-methoxy-N-methyl-propionamide undergoes various chemical reactions, including:

科学的研究の応用

3-bromo-N-methoxy-N-methyl-propionamide is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to investigate the effects of brominated amides on biological systems.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 3-bromo-N-methoxy-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-N-methoxy-N-methyl-propionamide with N-(3-methylphenyl)-2-bromopropanamide (CAS 38560-21-3), a structurally related brominated amide. Additional analogs, such as esters and complex amides, are excluded due to functional group dissimilarities.

Structural and Molecular Differences

| Parameter | This compound | N-(3-Methylphenyl)-2-bromopropanamide |

|---|---|---|

| Molecular Formula | C₅H₁₀BrNO₂ | C₁₀H₁₂BrNO |

| Molecular Weight | 196.05 g/mol | 242.11 g/mol |

| Bromine Position | Terminal carbon (position 3) | Middle carbon (position 2) |

| Amide Substituents | N-Methoxy, N-Methyl | N-(3-Methylphenyl) |

| Key Functional Groups | Bromoalkyl, tertiary amide | Bromoalkyl, aryl amide |

- Substituent Effects :

- The N-methoxy-N-methyl groups in the target compound reduce steric hindrance compared to the bulky aryl group in N-(3-methylphenyl)-2-bromopropanamide. This likely enhances solubility in polar aprotic solvents (e.g., DMF or acetonitrile) .

- The aryl group in the compared compound increases lipophilicity, favoring interactions with aromatic systems in catalysis or drug design .

Analytical and Spectroscopic Data

- N-(3-Methylphenyl)-2-bromopropanamide: InChIKey: JWZPPAQMKDCYJG-UHFFFAOYSA-N (for structural verification) . Chromatography: Analyzed via Van Den Dool and Kratz Retention Indices (RI) on non-polar columns, indicating moderate polarity .

- This compound: No direct spectroscopic data is available in the provided evidence. Inference suggests its tertiary amide and bromine would yield distinct MS/MS fragmentation patterns and IR carbonyl stretches (~1650 cm⁻¹).

Research Findings and Limitations

- N-(3-Methylphenyl)-2-bromopropanamide has been characterized by NIST using mass spectrometry and RI analysis, confirming its utility in synthetic workflows .

- This compound lacks published experimental data in the reviewed literature. Its properties are inferred from structural analogs, highlighting a need for further studies on its synthesis, stability, and reactivity.

生物活性

3-Bromo-N-methoxy-N-methyl-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of chemokine receptors. This article explores its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: C5H10BrNO2

- CAS Number: 78191-00-1

- Molecular Weight: 196.05 g/mol

Physical Properties:

- Melting Point: Not specified in available data.

- Solubility: Soluble in organic solvents like THF and DMSO.

Biological Activity

The biological activity of this compound has been primarily studied in the context of its interaction with chemokine receptors, particularly CCR2 and CCR3. These receptors are crucial in various physiological processes, including immune response and inflammation.

The compound acts as a modulator of chemokine receptors, which are G protein-coupled receptors involved in the migration of immune cells. By influencing these receptors, the compound may have implications in treating inflammatory diseases and certain cancers.

Case Studies

- Chemokine Receptor Modulation:

- Anti-inflammatory Effects:

- Synthesis and Characterization:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Chemokine Modulation | Inhibition of CCR2/CCR3 binding | |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | |

| Synthesis Yield | High purity achieved through chromatography |

Table 2: Experimental Conditions for Synthesis

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 3-Bromo compound + N-methoxy-N-methylpropionamide | THF, -60°C for 30 min | 85% |

| Bromoimidazo[1,2-b]pyridazine + N-methoxy-N-methylacetamide | THF, room temperature overnight | 90% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。